Dalpiciclib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

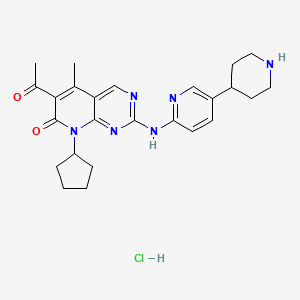

C25H31ClN6O2 |

|---|---|

Molecular Weight |

483.0 g/mol |

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |

InChI |

InChI=1S/C25H30N6O2.ClH/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32;/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30);1H |

InChI Key |

HFUZGOIPADACLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dalpiciclib Hydrochloride: A Deep Dive into CDK4 vs. CDK6 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Dalpiciclib (formerly SHR6390) hydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, most notably hormone receptor-positive (HR+) breast cancer. This technical guide provides an in-depth analysis of dalpiciclib's selectivity for CDK4 versus CDK6, detailing the quantitative data, the experimental methodologies used for its determination, and the critical signaling pathways it modulates.

Quantitative Analysis of CDK4/CDK6 Inhibition

The inhibitory potency of dalpiciclib against CDK4 and CDK6 has been determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as the key metric. The data reveals a comparable and potent inhibition of both kinases.

| Kinase Target | IC50 (nM) | Selectivity Ratio (CDK4/CDK6) |

| CDK4 | 12.4[1] | 1.25 |

| CDK6 | 9.9[1] |

This near-equivalent potency for both CDK4 and CDK6 underscores dalpiciclib's classification as a dual CDK4/6 inhibitor.

Core Signaling Pathway and Mechanism of Action

Dalpiciclib exerts its anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.

References

Dalpiciclib Hydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding affinity and mechanism of action of dalpiciclib hydrochloride (also known as SHR6390). Dalpiciclib is a highly selective, orally active small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its development represents a significant advancement in targeted cancer therapy, particularly for hormone receptor-positive (HR+) breast cancers.

Core Mechanism of Action

Dalpiciclib selectively targets the CDK4 and CDK6 enzymes.[1][2][3] In normal cell cycle progression, Cyclin D proteins bind to and activate CDK4 and CDK6.[3][4] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[2][4][5] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[2][3]

In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6] this compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active Cyclin D-CDK4/6 complex and subsequent phosphorylation of the Rb protein.[3][4] This action maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and preventing the G1-S phase transition. The result is a G1 cell cycle arrest, which suppresses DNA replication and inhibits the proliferation of cancer cells.[1][5]

Target Binding Affinity

Dalpiciclib demonstrates potent and comparable inhibitory activity against both CDK4 and CDK6. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.

| Target Enzyme | Parameter | Value (nM) |

| CDK4 | IC50 | 12.4 |

| CDK6 | IC50 | 9.9 |

| Table 1: In vitro inhibitory concentrations (IC50) of dalpiciclib against target kinases. Data sourced from multiple preclinical studies.[7][8][9][10] |

These low nanomolar IC50 values indicate a high degree of potency. The comparable affinity for both CDK4 and CDK6 ensures comprehensive inhibition of the Rb phosphorylation pathway.[8][11]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for dalpiciclib is performed using biochemical kinase assays. While the precise, proprietary protocols may vary, the following represents a standard, detailed methodology for such an experiment.

3.1 Objective

To quantify the inhibitory potency (IC50) of this compound against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.

3.2 Materials

-

Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3.

-

Substrate: Recombinant human Retinoblastoma protein (Rb) C-terminal fragment.

-

Cofactor: Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).

-

Test Compound: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).

-

Assay Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection: Phosphor-imager or scintillation counter.

-

Plates: 96-well or 384-well assay plates.

3.3 Assay Principle

The assay measures the transfer of a radiolabeled phosphate group from γ-³³P-ATP to the Rb substrate by the CDK4/6 enzyme. The amount of phosphorylated Rb is directly proportional to the enzyme's activity. In the presence of an inhibitor like dalpiciclib, this phosphorylation is reduced. The IC50 is calculated by measuring the reduction in phosphorylation across a range of inhibitor concentrations.

3.4 Procedure

-

Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 ratio.

-

Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, the Rb substrate, and the diluted this compound (or DMSO for control wells).

-

Enzyme Addition: Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to each well to initiate the pre-incubation phase. Allow the enzyme and inhibitor to incubate for a set period (e.g., 20 minutes) at room temperature.

-

Initiation of Kinase Reaction: Add γ-³³P-ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive binding dynamics.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter mat, which captures the phosphorylated substrate.

-

Washing: Wash the filter mats multiple times with a wash buffer to remove unincorporated γ-³³P-ATP.

-

Signal Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter or by exposing the mat to a phosphor screen and reading with a phosphor-imager.

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition against the logarithm of the dalpiciclib concentration.

-

Fit the resulting data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

-

References

- 1. Facebook [cancer.gov]

- 2. What is Dalpiciclib Isethionate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Dalpiciclib Isethionate? [synapse.patsnap.com]

- 4. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dalpiciclib Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalpiciclib hydrochloride (also known as SHR-6390) is an orally active, highly selective, and potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed in China, it has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity and key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one hydrochloride | [7][8] |

| Synonyms | SHR-6390 hydrochloride | [1][8] |

| Molecular Formula | C₂₅H₃₁ClN₆O₂ | [9][10] |

| Molecular Weight | 483.01 g/mol | [9][10] |

| CAS Number | 1637781-04-4 (for Dalpiciclib) | [7][8] |

| Appearance | Powder | [9] |

| Solubility | Poor solubility. Soluble in DMSO at 5 mg/mL with ultrasonic warming and heating to 60°C. | [10][11] |

| SMILES | Cc1c2cnc(Nc3ccc(cn3)C4CCNCC4)nc2n(C5CCCC5)c(=O)c1C(=O)C | [6] |

| InChI Key | SGJLSPUSUBJWHO-UHFFFAOYSA-N | [6][7] |

Mechanism of Action: Selective CDK4/6 Inhibition

Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][13]

-

Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]

-

Cyclin D binds to and activates CDK4 and CDK6.[3]

-

The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][12]

-

Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]

-

Free E2F then activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and CDK6.[11]

Pharmacodynamics and Preclinical Efficacy

Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6, leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

| Parameter | Value (IC₅₀) | Target | Reference(s) |

| Potency | 12.4 nM | CDK4 | [1][2][14] |

| Potency | 9.9 nM | CDK6 | [1][2][14] |

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell cycle arrest.[1][2][15] In vivo, oral administration of this compound has shown dose-dependent antitumor activity in human xenograft models of breast cancer and esophageal squamous cell carcinoma (ESCC).[1][10]

Pharmacokinetics

A mass balance study in healthy male subjects following a single oral dose of 150 mg [¹⁴C]-labeled Dalpiciclib provided key pharmacokinetic data.[16]

| Parameter | Mean Value | Reference(s) |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3.00 hours | [16] |

| Plasma Half-Life (t₁/₂) of Parent Drug | 43.5 hours | [16] |

| Peak Plasma Concentration (Cₘₐₓ) | 42.9 ng/mL | [16] |

| Area Under the Curve (AUC) | 1150 ng/mL*h (AUClast) | [16] |

| Route of Elimination | Primarily fecal | [16] |

| Excretion (at 312 hours) | ~71.9% in feces, ~22.7% in urine | [16] |

| Blood-to-Plasma Ratio (AUC) | 1.81 | [16] |

Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route of excretion for Dalpiciclib and its metabolites.[16]

Clinical Studies and Efficacy

Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]

| Trial | Phase | Combination Therapy | Patient Population | Key Efficacy Outcome (150 mg dose) | Reference(s) |

| First-in-Human | I | Monotherapy | Advanced Breast Cancer (HR+/HER2-) | Disease Control Rate (DCR): 80.0%; Median Progression-Free Survival (mPFS): 8.4 months | [17][19] |

| (NCT03927456) | Ib | Letrozole/Anastrozole | Advanced Breast Cancer (untreated) | Objective Response Rate (ORR): 67.6%; mPFS: 24.1 months | [18][20] |

| (NCT03927456) | Ib | Fulvestrant | Advanced Breast Cancer (progressed after ET) | ORR: 53.3%; mPFS: 16.7 months | [18][20] |

| DAWNA-1 | III | Fulvestrant | HR+/HER2- Advanced Breast Cancer (progressed after ET) | mPFS: 15.7 months (vs. 7.2 months with placebo) | [5] |

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18][19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered orally once daily for three weeks, followed by one week off.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

In Vitro Cell Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-4 µM or 0-10 µM) or a vehicle control (e.g., DMSO).[1][2][10]

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally via gavage at specified doses (e.g., 37.5, 75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1][10] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Phase I Clinical Trial Design

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and pharmacokinetic profile of Dalpiciclib in patients.

Methodology:

-

Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2- advanced breast cancer) are enrolled.[19]

-

Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]

-

Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day cycle consisting of once-daily oral administration for three weeks, followed by a one-week rest period.[17][19]

-

Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]

-

Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics. Secondary endpoints include preliminary antitumor activity, such as objective response rate and disease control rate.[17][19]

-

Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety profile and efficacy in combination with endocrine therapies establish it as a valuable therapeutic agent in oncology. Further research and ongoing clinical trials will continue to delineate its full potential across various cancer subtypes and treatment settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging CDK4/6 inhibitor for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]

- 6. GSRS [precision.fda.gov]

- 7. Dalpiciclib - Wikipedia [en.wikipedia.org]

- 8. Dalpiciclib | C25H30N6O2 | CID 86279927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Facebook [cancer.gov]

- 13. What is the mechanism of Dalpiciclib Isethionate? [synapse.patsnap.com]

- 14. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

SHR-6390 (Dalpiciclib): A Technical Overview of a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SHR-6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3]

Core Mechanism of Action

SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK6.[4][5] These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] The anti-tumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition.[6][7]

Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390 intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.

Preclinical Data

In Vitro Activity

SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK6.

| Parameter | Value | Reference |

| CDK4 IC50 | 12.4 nM | [4] |

| CDK6 IC50 | 9.9 nM | [4] |

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+) cancer cell lines.[8]

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast | 115.4 |

| MCF7/TR (Tamoxifen-Resistant) | Breast | 229.5 |

| BT-474 | Breast | 626.8 |

| BT-474/T (Trastuzumab-Resistant) | Breast | 210.7 |

| Eca 109 | Esophageal Squamous Cell Carcinoma | - |

| KYSE-510 | Esophageal Squamous Cell Carcinoma | - |

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched documents, but SHR-6390 was shown to inhibit their proliferation.

In Vivo Activity

In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[8][9]

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| U-87 MG | Glioblastoma | 37.5, 75, 150 mg/kg daily | Dose-dependent tumor growth inhibition; regression at highest dose. | [8] |

| MCF7/ARO | Breast Cancer | - | - | [9] |

| COLO 205 | Colon Cancer | - | - | [9] |

Note: Specific dosing and outcome details for all models were not available in all cited documents.

Clinical Development

SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with advanced breast cancer.

Phase 1 Studies

A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

| Study Identifier | Population | Key Findings | Recommended Phase 2 Dose |

| NCT02684266 | Advanced Breast Cancer | Acceptable safety profile; dose-proportional pharmacokinetics. | 150 mg once daily, 3 weeks on, 1 week off |

Phase 1b Studies

Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.

| Study Identifier | Combination | Population | Key Findings |

| NCT03481998 | Dalpiciclib + Letrozole/Anastrozole or Fulvestrant | HR+/HER2- Advanced Breast Cancer | Acceptable safety profile; promising anti-tumor activity. |

Phase 3 Studies

Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with endocrine therapy.

| Trial Name | Combination | Population | Primary Endpoint | Key Results |

| DAWNA-1 (NCT03927456) | Dalpiciclib + Fulvestrant | Pretreated HR+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | Statistically significant improvement in PFS. |

| DAWNA-2 (NCT03966898) | Dalpiciclib + Letrozole/Anastrozole | First-line HR+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | Statistically significant improvement in PFS. |

| DAWNA-A (NCT04842617) | Adjuvant Dalpiciclib + Endocrine Therapy | HR+/HER2- Early Breast Cancer | Invasive Disease-Free Survival (iDFS) | Statistically significant improvement in iDFS. |

Experimental Protocols

While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-6390 are not publicly available, the following sections outline the general methodologies employed in its preclinical assessment based on published literature.

Cell Viability Assay

To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine B (SRB) assay.

General Procedure:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of SHR-6390.

-

Following a multi-day incubation period, the cells are fixed to the plate.

-

The fixed cells are stained with SRB, a dye that binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status, such as the phosphorylation of Rb, following treatment with SHR-6390.

General Procedure:

-

Cells are treated with SHR-6390 for a specified time.

-

Total protein is extracted from the cells using a lysis buffer.

-

The protein concentration of each sample is determined to ensure equal loading.

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Rb).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.

Human Tumor Xenograft Models

To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into immunocompromised mice.

General Procedure:

-

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed orally, with the maximum plasma concentration (Cmax) reached in 4-6 hours.[6] The terminal half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is eliminated in the feces.

Safety and Tolerability

Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most common treatment-related adverse events are hematological, including neutropenia and leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

Conclusion

SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-positive cancers. Extensive clinical development has established its efficacy and safety in combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage breast cancer, positioning it as a significant therapeutic option.

References

- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A Randomized, Open-Label, Phase I Clinical Study of Dalpiciclib With Different Specifications After Process Modification in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Off-Target Effects Screening for Dalpiciclib Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies used to screen for off-target effects of dalpiciclib hydrochloride (also known as SHR-6390), a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). While dalpiciclib is designed for high selectivity, a thorough evaluation of its interactions with other cellular components is critical for a complete understanding of its pharmacological profile, potential for adverse effects, and opportunities for new therapeutic applications.

Introduction to Dalpiciclib and Its On-Target Mechanism

Dalpiciclib is an orally active small molecule inhibitor developed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] Its primary mechanism of action involves selectively inhibiting CDK4 and CDK6.[3][4][5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining pRb in its active, hypophosphorylated state.[5][6] Active pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[7][8][9] The result is a G1 cell cycle arrest, which suppresses the proliferation of cancer cells.[2][5]

The on-target effects of dalpiciclib are well-characterized, with common adverse events such as neutropenia and leukopenia being linked to the inhibition of CDK6 in hematopoietic precursor cells.[10][11][12][13] However, like all small molecule inhibitors, dalpiciclib has the potential to bind to unintended biological macromolecules, leading to off-target effects. Identifying these interactions is a crucial step in preclinical and clinical development.

The CDK4/6 Signaling Pathway

The diagram below illustrates the core on-target signaling pathway of dalpiciclib. Mitogenic signals lead to the expression of cyclin D, which complexes with and activates CDK4 and CDK6. These active complexes then phosphorylate pRb, leading to the release of E2F and subsequent cell cycle progression. Dalpiciclib blocks this process at the level of CDK4/6.

Methodologies for Off-Target Screening

A multi-faceted approach is required to comprehensively screen for off-target effects. This typically involves a combination of in vitro biochemical assays against purified proteins and cell-based assays to confirm activity in a more biologically relevant context.

In Vitro Kinase Inhibition Assays

These assays are fundamental for profiling the selectivity of kinase inhibitors like dalpiciclib. They measure the ability of the compound to inhibit the activity of a large, diverse panel of purified kinases.

Data Presentation

While comprehensive public data on dalpiciclib's off-target kinase profile is limited, the table below presents an illustrative selectivity profile based on its known high selectivity for CDK4/6 and potential interactions typical of this class of inhibitors.

| Table 1: Illustrative Kinase Selectivity Profile for Dalpiciclib | |

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 12.4 [3][4] |

| CDK6/Cyclin D3 | 9.9 [3][4] |

| CDK1/Cyclin B | >10,000 |

| CDK2/Cyclin E | >5,000 |

| CDK9/Cyclin T1 | >1,000 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

| Aurora Kinase A | >8,000 |

| GSK3β | >5,000 |

| p38α | >10,000 |

| Note: Values for kinases other than CDK4/6 are hypothetical and for illustrative purposes only, reflecting high selectivity. |

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

-

Reagent Preparation: Prepare kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA), ATP solution, and the specific kinase/substrate pair.

-

Compound Dispensing: In a 384-well plate, dispense nanoliter volumes of this compound across a range of concentrations (e.g., 1 nM to 30 µM) and vehicle control (DMSO).

-

Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to simultaneously stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase, generating a light signal that is proportional to the initial kinase activity. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram

Radioligand Binding Assays

These assays are the gold standard for screening compounds against a broad range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[15][16] The assay measures the ability of a test compound to displace a radioactive ligand that is known to bind to the target of interest.

Data Presentation

The results are typically expressed as the percent inhibition of radioligand binding at a single, high concentration of the test compound (e.g., 10 µM). Significant inhibition (often >50%) flags a potential off-target interaction that warrants further investigation to determine the affinity (Ki).

| Table 2: Illustrative Radioligand Binding Screen for Dalpiciclib (at 10 µM) | |

| Target | % Inhibition of Binding |

| Adrenergic α1 Receptor | < 20% |

| Dopamine D2 Receptor | < 15% |

| Serotonin 5-HT2A Receptor | < 25% |

| Histamine H1 Receptor | < 10% |

| L-type Calcium Channel | < 5% |

| hERG Potassium Channel | < 20% |

| Note: Values are hypothetical and for illustrative purposes. A real screen would include 40-100 targets. |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor of interest. Determine the protein concentration using a BCA or similar assay.[17]

-

Assay Setup: In a 96-well filter plate, add assay buffer, the membrane preparation, dalpiciclib (or vehicle control), and a fixed concentration of the specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[17]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter mats, add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).[17]

-

Data Analysis: Calculate the percent inhibition caused by dalpiciclib relative to the total specific binding (determined using a known saturating unlabeled ligand).

Workflow Diagram

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[18][19] It can also be used to discover novel off-targets. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This thermal stabilization can be detected by measuring the amount of soluble protein remaining after heat treatment.

Data Presentation

CETSA results are often presented as "melt curves," which plot the fraction of soluble protein versus temperature. Ligand binding causes a shift in this curve to the right. The key quantitative output is the change in the aggregation temperature (ΔTagg).

| Table 3: Illustrative CETSA Results for Dalpiciclib in a Cell Line | |

| Protein Target | Expected Thermal Shift (ΔTagg) with Dalpiciclib |

| CDK4 | Significant positive shift (e.g., +5 to +10°C) |

| CDK6 | Significant positive shift (e.g., +5 to +10°C) |

| Potential Off-Target X | Measurable positive shift (e.g., +2 to +4°C) |

| Non-binding Protein Y | No significant shift (< 1°C) |

| Note: Values are hypothetical and for illustrative purposes. |

Experimental Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Culture cells to an appropriate density. Treat the cells with dalpiciclib (e.g., 10 µM) or vehicle (DMSO) for a set time (e.g., 1-3 hours) at 37°C.[20]

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[21]

-

Cell Lysis: Lyse the cells to release the proteins. This can be done by repeated freeze-thaw cycles or by using lysis buffer.

-

Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and prepare samples for SDS-PAGE.

-

Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target of interest (e.g., anti-CDK4).[21] Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melt curves and determine the Tagg.

Workflow Diagram

Conclusion

This compound is a highly selective CDK4/6 inhibitor with a well-defined on-target mechanism of action. A rigorous and systematic screening for off-target effects is, however, an indispensable component of its preclinical and clinical evaluation. By employing a suite of orthogonal assays—including broad-panel in vitro kinase screening, radioligand binding assays, and cell-based target engagement studies like CETSA—researchers can build a comprehensive selectivity profile. This knowledge is paramount for interpreting clinical safety data, managing adverse events, and ensuring the continued safe and effective use of this important therapeutic agent in oncology.

References

- 1. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical efficacy and therapy response prediction of neoadjuvant dalpiciclib plus letrozole in postmenopausal patients with HR+/HER2- stage II-III breast cancer (DARLING 01): a single-arm, open-label, exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

Dalpiciclib Hydrochloride: A Technical Overview of its Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib, also known as SHR6390, is a potent and highly selective second-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is an orally administered small molecule that plays a crucial role in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This technical guide provides an in-depth look at the available structural information for Dalpiciclib hydrochloride and its well-established mechanism of action. While a public entry in the Protein Data Bank (PDB) for the single-crystal structure of this compound is not available, this document consolidates the existing crystallographic data from patent literature and details its molecular function.

Physicochemical Properties of Dalpiciclib

Dalpiciclib is a synthetic organic compound with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₅H₃₀N₆O₂ |

| Molecular Weight | 446.55 g/mol |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperidin-4-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |

| CAS Number | 1637781-04-4 |

Crystallographic Data

To date, the single-crystal X-ray structure of this compound has not been deposited in the Protein Data Bank. However, patent literature discloses X-ray powder diffraction (XRPD) data for a crystalline form of this compound. XRPD is a powerful technique used to characterize the crystalline nature of a solid material. The following table summarizes the characteristic peaks from the XRPD pattern of a crystalline form of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data for Crystalline this compound

| 2θ (degrees) (±0.2°) |

| 7.3 |

| 10.7 |

| 15.5 |

| 15.6 |

| 16.6 |

| 16.9 |

| 19.3 |

| 20.0 |

| 24.0 |

| 25.1 |

| 25.9 |

| 27.9 |

Data sourced from patent WO2023249974A2. The patent characterizes a crystalline compound of SHR6390 (Dalpiciclib) hydrochloride.

Experimental Protocols

General Methodology for X-ray Powder Diffraction (XRPD) of a Small Molecule Pharmaceutical

The following describes a general experimental protocol for obtaining XRPD data for a small molecule compound like this compound. The specific parameters used to obtain the data in Table 1 are not detailed in the source patent, but the principles outlined here are standard in the field.

1. Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder. The surface of the powder is carefully flattened to ensure a uniform and level surface for analysis.

2. Instrument Setup: An X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is typically used. The instrument is calibrated using a standard reference material.

3. Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (θ). A detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ). Data is typically collected over a 2θ range of 5° to 40° with a defined step size and collection time per step.

4. Data Analysis: The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are analyzed to provide a fingerprint of the crystalline structure.

Mechanism of Action: Inhibition of the Cell Cycle

Dalpiciclib exerts its anti-cancer effects by selectively inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[2]

The following table summarizes the inhibitory potency of Dalpiciclib against its primary targets.

Table 2: In Vitro Inhibitory Activity of Dalpiciclib

| Target | IC₅₀ (nM) |

| CDK4 | 12.4 |

| CDK6 | 9.9 |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Dalpiciclib required to inhibit 50% of the kinase activity in a cell-free assay.[1]

The mechanism of action of Dalpiciclib is centered on the retinoblastoma (Rb) protein, a key tumor suppressor. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for entry into the S phase.

The signaling pathway is as follows:

-

In response to mitogenic signals, Cyclin D is synthesized and forms a complex with CDK4 or CDK6.

-

The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

-

Phosphorylation of Rb causes it to release the E2F transcription factors.

-

Free E2F then activates the transcription of genes required for DNA replication and cell cycle progression, leading to cell division.

Dalpiciclib, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[2] This maintains Rb in its active, E2F-bound state, thereby arresting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells.[2]

Signaling Pathway and Experimental Workflow Visualization

Caption: Mechanism of action of Dalpiciclib in the cell cycle.

Conclusion

Dalpiciclib is a highly selective and potent inhibitor of CDK4 and CDK6 that has demonstrated significant clinical efficacy in the treatment of HR+/HER2- breast cancer. While a publicly available single-crystal structure in the PDB is currently lacking, crystallographic data in the form of XRPD patterns confirm its crystalline nature. The well-elucidated mechanism of action, centered on the inhibition of the Rb phosphorylation pathway, provides a clear rationale for its therapeutic use. Further structural studies, particularly co-crystallization with its target kinases, would provide deeper insights into its specific binding interactions and could aid in the development of future generations of CDK inhibitors.

References

Dalpiciclib Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dalpiciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This document details its core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.

Core Compound Data

Dalpiciclib, also known as SHR-6390, is a small molecule inhibitor with significant therapeutic potential in oncology, particularly in the context of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] The hydrochloride salt is frequently used in research and clinical development.

| Property | Value | Source(s) |

| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride | |

| Molecular Formula | C₂₅H₃₁ClN₆O₂ | |

| Molecular Weight | 483.01 g/mol | |

| CAS Number | 1637781-04-4 (for dalpiciclib) | [2] |

| Mechanism of Action | Selective inhibitor of CDK4 and CDK6 | [1] |

Mechanism of Action and Signaling Pathway

Dalpiciclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[3][4] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation.[3][4] Dalpiciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] This ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of dalpiciclib.

Western Blot Analysis of Rb Phosphorylation

This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in response to dalpiciclib treatment.

a. Cell Culture and Treatment:

-

Culture a suitable cancer cell line with intact Rb expression (e.g., MCF-7, T-47D) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

b. Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of dalpiciclib on the proliferation of cancer cells.

a. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow cells to attach overnight.

b. Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

c. Proliferation Measurement:

-

After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure the fluorescence with a plate reader.[3]

d. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of dalpiciclib on cell cycle distribution.

a. Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) for 24-48 hours.

b. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

c. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.[1]

d. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.[5]

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of dalpiciclib's anti-tumor efficacy in a preclinical animal model.

a. Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

b. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or on a 3-weeks-on, 1-week-off schedule).[6] The control group should receive the vehicle.

c. Efficacy Evaluation:

-

Measure tumor volume and body weight two to three times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

d. Pharmacodynamic Analysis (Optional):

-

A subset of tumors can be harvested at different time points after the final dose to assess the in vivo inhibition of Rb phosphorylation by Western blotting or immunohistochemistry.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on dalpiciclib.

Table 1: In Vitro Efficacy of Dalpiciclib

| Cell Line | Assay Type | IC₅₀ (nM) | Source(s) |

| Various Rb-positive cancer cells | Cell Proliferation | Potent antiproliferative activity | [6][7] |

Table 2: Clinical Efficacy of Dalpiciclib in Combination Therapy for HR+/HER2- Advanced Breast Cancer

| Treatment Arm | Endpoint | Result | Source(s) |

| Dalpiciclib + Fulvestrant | Median Progression-Free Survival | 15.7 months | [8] |

| Placebo + Fulvestrant | Median Progression-Free Survival | 7.2 months | [8] |

| Dalpiciclib (150 mg) + Letrozole/Anastrozole | Objective Response Rate (untreated) | 67.6% | [6][7] |

| Dalpiciclib (150 mg) + Fulvestrant | Objective Response Rate (pretreated) | 53.3% | [6][7] |

Table 3: Common Grade 3/4 Adverse Events in Clinical Trials

| Adverse Event | Frequency (%) with Dalpiciclib + Fulvestrant | Source(s) |

| Neutropenia | 84.2% | [8] |

| Leukopenia | 62.1% | [8] |

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising CDK4/6 inhibitor.

References

- 1. scispace.com [scispace.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemical expression of retinoblastoma gene product (Rb), p53 protein, MDM2, c-erbB-2, HLA-DR and proliferation indices in human urinary bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ihc.testcatalog.org [ihc.testcatalog.org]

Methodological & Application

Dalpiciclib hydrochloride in vitro cell proliferation assay protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the targeted therapy of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] By targeting the core cell cycle machinery, Dalpiciclib induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[3] These application notes provide a detailed protocol for an in vitro cell proliferation assay to determine the potency of this compound, along with its underlying mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound selectively targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[4] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation. Dalpiciclib inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[2][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for DNA synthesis and cell cycle progression.[4] This ultimately leads to a reversible arrest of the cell cycle in the G1 phase.[3]

Signaling Pathway Diagram

Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

Data Presentation

The potency of this compound is typically determined by calculating the half-maximal inhibitory concentration (IC50) from in vitro cell proliferation assays. The following table summarizes hypothetical IC50 values for Dalpiciclib in common breast cancer cell lines.

| Cell Line | Receptor Status | Dalpiciclib IC50 (nM) |

| MCF-7 | ER+, PR+, HER2- | 15 |

| T-47D | ER+, PR+, HER2- | 25 |

| MDA-MB-231 | ER-, PR-, HER2- | >1000 |

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

In Vitro Cell Proliferation Assay using CyQUANT® Direct Cell Proliferation Assay

This protocol is optimized for determining the antiproliferative activity of this compound in the MCF-7 human breast cancer cell line. It is crucial to use a DNA-based assay like CyQUANT®, as metabolic assays (e.g., MTT, XTT) can produce misleading results for CDK4/6 inhibitors due to continued cell growth in G1 arrest.

Materials:

-

This compound

-

MCF-7 cells

-

Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS, 0.01 mg/mL bovine insulin)

-

96-well clear-bottom black tissue culture plates

-

CyQUANT® Direct Cell Proliferation Assay Kit

-

Multimode microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Include a vehicle control (medium with 0.1% DMSO) and a no-cell background control (medium only).

-

Carefully remove the seeding medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Proliferation Measurement (CyQUANT® Assay):

-

Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.

-

Add 100 µL of the 2X detection reagent to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with the appropriate filter set.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell background control wells from all other wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% cell viability).

-

Plot the % cell viability against the logarithm of the Dalpiciclib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of Dalpiciclib using a fluorescence-based proliferation assay.

Western Blot Analysis of Rb Phosphorylation

To confirm the mechanism of action of Dalpiciclib, a Western blot can be performed to assess the phosphorylation status of the Rb protein.

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Dalpiciclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780) and total Rb. A loading control like β-actin should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome: A dose-dependent decrease in the level of phosphorylated Rb should be observed in Dalpiciclib-treated cells compared to the vehicle control, while the total Rb levels remain unchanged. This confirms that Dalpiciclib inhibits the phosphorylation of its target in the cell.

References

- 1. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]

Application Notes and Protocols: Dalpiciclib Hydrochloride and its Effect on Retinoblastoma Protein (pRb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition by Dalpiciclib leads to a decrease in the phosphorylation of the Retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[2][3] This mechanism of action makes Dalpiciclib a promising therapeutic agent for cancers with a dysregulated CDK4/6-Rb pathway, such as hormone receptor-positive (HR+), HER2-negative breast cancer.[2]

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. In the context of Dalpiciclib research, it is an essential method to verify the drug's on-target effect by measuring the reduction in phosphorylated pRb (pRb). This document provides a detailed protocol for performing a Western blot to analyze pRb phosphorylation in response to this compound treatment.

Signaling Pathway

This compound acts by inhibiting the CDK4/6-cyclin D complex. This complex is responsible for the initial phosphorylation of the Retinoblastoma protein (pRb). When pRb is phosphorylated, it releases the E2F transcription factor, which then activates the transcription of genes necessary for cell cycle progression from the G1 to the S phase. By inhibiting CDK4/6, Dalpiciclib prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state. In this state, pRb remains bound to E2F, thereby halting the cell cycle at the G1 checkpoint and inhibiting cancer cell proliferation.

Caption: Dalpiciclib's mechanism of action.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in phosphorylated Retinoblastoma protein (pRb) levels following treatment with a CDK4/6 inhibitor like Dalpiciclib, as determined by Western blot analysis. The data is compiled from studies using Palbociclib, a structurally and functionally similar CDK4/6 inhibitor.

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Change in pRb Levels | Reference |

| MDA-MB-231Luc2+GFP+ | Palbociclib | 0.85 | 72 | 52% reduction | [4] |

| COH_GS6 (TNBC PDX) | Palbociclib | N/A (in vivo) | 39 days | Significant decrease | [5] |

| MCF7 | Palbociclib | N/A | 48 | Noticeable decrease | [6] |

| 226 (Pancreatic) | Palbociclib | N/A | 48 | Noticeable decrease | [6] |

Detailed Western Blot Protocol for pRb

This protocol is designed for the detection of phosphorylated Rb (pRb) at Ser780 and Ser807/811, as well as total Rb, in cell lysates following treatment with this compound.

Experimental Workflow

Caption: Western blot experimental workflow.

Materials and Reagents

-

Cell Culture: Appropriate cancer cell line (e.g., MCF7, T47D) and culture media.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

Sample Buffer: 4x Laemmli sample buffer.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: PVDF membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Phospho-Rb (Ser780) Antibody (e.g., Cell Signaling Technology #9307)

-

Phospho-Rb (Ser807/811) Antibody (e.g., Cell Signaling Technology #9308)

-

Total Rb Antibody (e.g., Cell Signaling Technology #9309)

-

Loading Control Antibody (e.g., β-actin or GAPDH)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol Steps

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, BSA is recommended over milk for blocking to reduce background.[7]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe separate membranes for phosphorylated and total Rb.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

-

Data Analysis:

-

Perform densitometry analysis on the captured images to quantify the band intensities.

-

Normalize the intensity of the pRb bands to the corresponding total Rb bands and/or the loading control to determine the relative change in pRb levels.

-

Conclusion

This application note provides a comprehensive guide for assessing the efficacy of this compound by monitoring the phosphorylation status of its downstream target, the Retinoblastoma protein. The detailed Western blot protocol and understanding of the underlying signaling pathway will enable researchers to accurately evaluate the on-target effects of Dalpiciclib and other CDK4/6 inhibitors in their experimental models. Consistent and reproducible results from this assay are crucial for advancing our understanding of these targeted therapies and their clinical applications.

References

- 1. mblbio.com [mblbio.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Dalpiciclib Hydrochloride Xenograft Mouse Model

Introduction

Dalpiciclib hydrochloride (also known as SHR6390) is a potent and selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[3][4] Dalpiciclib functions by preventing the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[5][6] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[2][3]

The use of a xenograft mouse model is a fundamental step in the preclinical evaluation of anticancer agents like dalpiciclib.[7] This in vivo model, which involves implanting human tumor cells or tissues into immunodeficient mice, allows for the assessment of a drug's therapeutic efficacy, pharmacodynamics, and toxicity profile in a living system that mimics aspects of human cancer biology.[7][8] These studies are crucial for determining appropriate dosing regimens and identifying potential biomarkers of response.